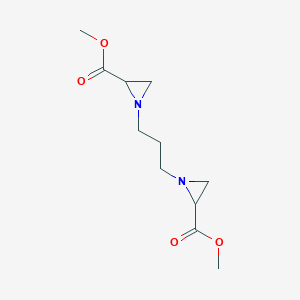
N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide, also known as CMEB, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields, including medicinal chemistry, drug discovery, and biological studies. CMEB is a derivative of benzamide and is synthesized through a specific method that involves several steps.
Mécanisme D'action
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are essential for cancer cell growth and survival. N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and cell division. It has also been reported to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide has been reported to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for anticancer drugs. It has also been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cells. In addition, N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide has been reported to reduce the levels of reactive oxygen species (ROS) in cancer cells, which can contribute to the development and progression of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide in lab experiments is its high potency and selectivity against cancer cells. It has been shown to exhibit minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide. One potential direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the pharmacokinetics and pharmacodynamics of N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide in vivo to determine its efficacy and safety in animal models. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide and to identify potential targets for drug development. Finally, the potential of N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide as a therapeutic agent for other diseases, such as inflammatory diseases and neurodegenerative disorders, should be explored.
Conclusion
In conclusion, N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide is a compound that has gained significant attention in scientific research due to its potential application in various fields, including medicinal chemistry, drug discovery, and biological studies. The synthesis method of N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide involves several steps, and it has been extensively studied for its potential anticancer and anti-inflammatory properties. N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide has been reported to exhibit significant biochemical and physiological effects, including the induction of apoptosis and the inhibition of cell proliferation. Despite its potential, further research is needed to fully understand the mechanism of action of N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide and to identify potential targets for drug development.
Méthodes De Synthèse
The synthesis of N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide involves several steps, starting with the reaction of 3-chloro-2-methylaniline with ethyl 3-ethoxypropionate in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then treated with acetic anhydride to form the corresponding amide intermediate. Finally, the amide intermediate is reacted with 3-ethoxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride to yield N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide has been extensively studied for its potential application in medicinal chemistry and drug discovery. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including lung, breast, and colon cancer. N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide has also been shown to possess anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-3-20-13-7-4-6-12(10-13)16(19)18-15-9-5-8-14(17)11(15)2/h4-10H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFSNFHBDBLARC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=C(C(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117797.png)

![N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea](/img/structure/B5117818.png)
![4-(2-furylmethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5117826.png)

![3-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5117833.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitrophenyl)-1,3-thiazolidin-4-one](/img/structure/B5117839.png)
![4-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-nitrobenzoate](/img/structure/B5117843.png)
![N-(5-{[(2-chlorobenzyl)amino]sulfonyl}-4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5117846.png)


![N'-[4-(dimethylamino)-3-nitrobenzylidene]-2,4-dimethyl-1,3-thiazole-5-carbohydrazide](/img/structure/B5117871.png)
![(3,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl][(1-methyl-4-piperidinyl)methyl]amine](/img/structure/B5117875.png)
